Technical Guide: Synthesis of 2,7-Dibromo-6-methoxy-benzothiazole
Technical Guide: Synthesis of 2,7-Dibromo-6-methoxy-benzothiazole
This is a comprehensive technical guide on the synthesis of 2,7-Dibromo-6-methoxy-benzothiazole .
Executive Summary & Strategic Analysis
Target Molecule: 2,7-Dibromo-6-methoxy-benzothiazole Core Application: Intermediate for medicinal chemistry (e.g., Riluzole analogs), PET radiotracers (F-18 labeling via nucleophilic substitution), and bioluminescent probes (luciferin derivatives). Synthetic Challenge: The primary challenge lies in the regioselective functionalization of the benzothiazole core. While the 2-position is electronically activated for nucleophilic attack (or radical substitution), the 7-position requires electrophilic substitution directed by the 6-methoxy group. Optimum Route: A linear synthesis starting from p-anisidine is the most reliable, high-yielding approach. It leverages the Hugerschhoff reaction to construct the heterocycle, followed by regioselective electrophilic bromination at C7, and finally a Sandmeyer-type transformation at C2.
Retrosynthetic Analysis
The retrosynthetic disconnection reveals that the 2,7-dibromo motif is best assembled by late-stage functionalization of the C2 position, utilizing the amino group as a masked halide.
-
Disconnection 1 (C2-Br): The C2-Br bond is formed via Sandmeyer reaction from the corresponding amine. This avoids the poor regioselectivity of direct bromination on the unactivated C2 position of the neutral heterocycle.
-
Disconnection 2 (C7-Br): The C7-Br bond is introduced via Electrophilic Aromatic Substitution (EAS). The 6-methoxy group directs ortho (to C5 and C7). The C7 position is electronically favored in the benzothiazole system due to the directing influence of the sulfur atom and the stability of the transition state at the "bay" region.
-
Disconnection 3 (Heterocycle Formation): The benzothiazole core is constructed from p-anisidine using oxidative cyclization.
Pathway Visualization (DOT)
Caption: Retrosynthetic logic flow prioritizing regiocontrol at C7 followed by C2 functionalization.
Detailed Synthetic Protocol
Stage 1: Synthesis of 2-Amino-6-methoxybenzothiazole
This step utilizes the Kaufmann/Hugerschhoff method , where in situ generated thiocyanogen (or a radical equivalent) effects the thiocyanation of the aniline followed by intramolecular cyclization.
Reagents: p-Anisidine (1.0 equiv), KSCN (4.0 equiv),
Protocol:
-
Dissolution: Dissolve p-anisidine (12.3 g, 100 mmol) and Potassium Thiocyanate (38.8 g, 400 mmol) in 150 mL of glacial acetic acid in a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel.
-
Bromination/Cyclization: Cool the solution to 0–5 °C using an ice-salt bath. Add Bromine (16.0 g, 5.1 mL, 100 mmol) dissolved in 25 mL of AcOH dropwise over 60 minutes. Critical: Maintain temperature below 10 °C to prevent over-bromination or oxidative degradation.
-
Maturation: After addition, allow the mixture to warm to room temperature and stir for 2–4 hours. A thick yellow precipitate (hydrobromide salt) will form.
-
Work-up: Pour the reaction mixture into 500 mL of ice water. Neutralize to pH 8–9 with saturated
or concentrated . -
Isolation: Filter the resulting precipitate. Wash copiously with water to remove inorganic salts. Recrystallize from ethanol/water (or benzene if anhydrous is required).
-
Yield: Expect 85–90% yield of a white to pale yellow solid.
Stage 2: Regioselective Bromination (C7-Br)
The 6-methoxy group activates the ring. While both C5 and C7 are ortho to the methoxy, the C7 position is the preferred site for electrophilic attack in 2-aminobenzothiazoles due to the specific electronic distribution of the fused system.
Reagents: 2-Amino-6-methoxybenzothiazole (1.0 equiv),
Protocol:
-
Setup: Dissolve 2-amino-6-methoxybenzothiazole (18.0 g, 100 mmol) in 200 mL of glacial acetic acid. Add Sodium Acetate (12.3 g, 150 mmol) to buffer the HBr generated.
-
Addition: Add Bromine (16.8 g, 5.4 mL, 105 mmol) in 30 mL AcOH dropwise at room temperature.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (
) should disappear, replaced by a less polar spot ( ). -
Work-up: Pour into ice water (600 mL). The product usually precipitates as the free base or HBr salt depending on pH. Adjust to pH 8 with ammonia.
-
Purification: Filter the solid. Recrystallize from Ethanol.[1]
-
Characterization:
NMR is critical here to confirm C7 substitution. Look for two singlets (or meta-coupled doublets) in the aromatic region for C4-H and C5-H? No, if C7 is substituted, C4 and C5 are adjacent. You will see an AB doublet system ( Hz) corresponding to H4 and H5. If C5 were substituted, H4 and H7 would appear as singlets. Observation of an AB doublet confirms C7 regioselectivity.
Stage 3: Sandmeyer Bromination (C2-Br)
Converting the C2-amino group to a bromine atom requires diazotization followed by substitution. The "non-aqueous Sandmeyer" using alkyl nitrites and Copper(II) bromide is superior for solubility and yield in heterocyclic systems.
Reagents: 2-Amino-7-bromo-6-methoxybenzothiazole (1.0 equiv), tert-Butyl Nitrite (1.5 equiv),
Protocol:
-
Preparation: In a dry 250 mL flask under Argon, suspend
(26.8 g, 120 mmol) in 150 mL anhydrous MeCN. Add tert-butyl nitrite (15.5 g, 17.8 mL, 150 mmol). -
Addition: Add 2-Amino-7-bromo-6-methoxybenzothiazole (25.9 g, 100 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature at 25–30 °C using a water bath if necessary. Nitrogen gas evolution will be observed.[2]
-
Heating: Heat the mixture to 60–65 °C for 2 hours to ensure complete decomposition of the diazonium intermediate.
-
Work-up: Cool to room temperature. Pour into 500 mL of 1M HCl (to keep Cu salts in solution) and extract with Ethyl Acetate (
mL). -
Washing: Wash combined organics with water, brine, and dry over
. -
Purification: Silica gel column chromatography (Eluent: Hexane/Dichloromethane gradient) is recommended to remove proto-deaminated byproducts (2-H).
-
Final Product: 2,7-Dibromo-6-methoxy-benzothiazole. Off-white to pale yellow solid.
Analytical Data & Validation
Expected NMR Signature ( , 400 MHz)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C4-H | 7.90 – 8.00 | Doublet (d) | 9.0 | Peri-position to N, deshielded. |
| C5-H | 7.30 – 7.40 | Doublet (d) | 9.0 | Ortho to OMe, shielded relative to C4. |
| OMe | 3.95 – 4.00 | Singlet (s) | - | Characteristic methoxy. |
Note: The absence of a singlet in the aromatic region confirms the C7 substitution pattern (which leaves H4 and H5 adjacent).
Mass Spectrometry[1]
-
Molecular Formula:
-
Isotope Pattern: Distinctive triad 1:2:1 ratio at
321, 323, 325 due to two atoms.
Process Visualization
Reaction Workflow Diagram
Caption: Step-by-step reaction workflow with reagents and expected yields.
Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Bromine ( | Highly corrosive and volatile. Handle in a fume hood. Use a dropping funnel with a pressure-equalizing arm. Quench spills with sodium thiosulfate. |
| Thiocyanogen | Generated in situ, toxic. Ensure the reaction vessel is vented through a scrubber. |
| Regioselectivity Failure | If NMR shows singlets (C5/C7 substitution mix), recrystallize the intermediate. C7-Br isomer is typically less soluble in EtOH than C5-Br. |
| Sandmeyer Runaway | Diazotization is exothermic with gas evolution ( |
References
- Synthesis of 2-Amino-6-methoxybenzothiazole (Hugerschhoff Reaction)
-
Regioselectivity in Benzothiazoles (Suzuki Coupling context)
-
Sandmeyer Reaction on Aminobenzothiazoles
- Title: Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles
- Source: ARKIVOC 2010 (vi) 53-60.
-
URL:[Link]
- Title: The synthesis technique of 2,6 dibromo benzothiazoles (Patent CN105198834B).
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
